molecular formula C14H12O4S B1328649 2-(Phenylsulphonyl)-4-methoxybenzaldehyde CAS No. 942474-72-8

2-(Phenylsulphonyl)-4-methoxybenzaldehyde

Cat. No.: B1328649
CAS No.: 942474-72-8
M. Wt: 276.31 g/mol
InChI Key: DSTFHOSUPQRIEB-UHFFFAOYSA-N
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Description

2-(Phenylsulphonyl)-4-methoxybenzaldehyde is an organic compound characterized by the presence of a phenylsulphonyl group and a methoxy group attached to a benzaldehyde core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Phenylsulphonyl)-4-methoxybenzaldehyde typically involves the sulfonylation of 4-methoxybenzaldehyde. One common method is the reaction of 4-methoxybenzaldehyde with phenylsulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is usually carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial processes may incorporate advanced purification techniques such as recrystallization and chromatography to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions: 2-(Phenylsulphonyl)-4-methoxybenzaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

    Substitution: Nucleophiles such as amines or thiols under basic conditions

Major Products Formed:

    Oxidation: 2-(Phenylsulphonyl)-4-methoxybenzoic acid

    Reduction: 2-(Phenylsulphonyl)-4-methoxybenzyl alcohol

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

2-(Phenylsulphonyl)-4-methoxybenzaldehyde has diverse applications in scientific research:

    Chemistry: It serves as a building block in the synthesis of more complex organic molecules and pharmaceuticals.

    Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 2-(Phenylsulphonyl)-4-methoxybenzaldehyde involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The phenylsulphonyl group can also participate in hydrogen bonding and hydrophobic interactions, enhancing its binding affinity to target proteins.

Comparison with Similar Compounds

  • 2-(4-Methylsulfonylphenyl)benzaldehyde
  • 2-(Phenylsulfonyl)benzenesulfonamide
  • 2-(4-Methylsulfonylphenyl)indole derivatives

Comparison: Compared to these similar compounds, 2-(Phenylsulphonyl)-4-methoxybenzaldehyde is unique due to the presence of both a methoxy group and a phenylsulphonyl group on the benzaldehyde core. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.

Properties

IUPAC Name

2-(benzenesulfonyl)-4-methoxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12O4S/c1-18-12-8-7-11(10-15)14(9-12)19(16,17)13-5-3-2-4-6-13/h2-10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSTFHOSUPQRIEB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C=O)S(=O)(=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30650198
Record name 2-(Benzenesulfonyl)-4-methoxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30650198
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

942474-72-8
Record name 2-(Benzenesulfonyl)-4-methoxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30650198
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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